molecular formula C26H27NO B594100 (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 1547339-60-5

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B594100
CAS No.: 1547339-60-5
M. Wt: 369.5 g/mol
InChI Key: NGFGMPFSPOLCMX-UHFFFAOYSA-N
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Description

JWH 210 3-ethylnaphthyl isomer: is a positional isomer of JWH 210, a potent cannabimimetic alkylindole. This compound has the ethyl side chain at the 3 position of the naphthyl group, rather than at the 4 position as in JWH 210 .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JWH 210 3-ethylnaphthyl isomer involves the alkylation of 1-naphthylamine with ethyl bromide to introduce the ethyl group at the 3 position. This is followed by the acylation of the resulting 3-ethylnaphthylamine with 1-pentyl-1H-indole-3-carboxylic acid chloride to form the final product .

Industrial Production Methods: the synthesis typically involves standard organic chemistry techniques such as alkylation and acylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: : JWH 210 3-ethylnaphthyl isomer can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The exact mechanism of action for JWH 210 3-ethylnaphthyl isomer has not been fully elucidated. it is believed to act similarly to other synthetic cannabinoids by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. This binding leads to the activation of various signaling pathways that modulate neurotransmitter release and produce cannabimimetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : JWH 210 3-ethylnaphthyl isomer is unique due to its specific positional isomerism, which can influence its binding affinity and biological activity. The ethyl group at the 3 position of the naphthyl ring differentiates it from other isomers and analogs, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

(3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGMPFSPOLCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017315
Record name JWH-210 3-Ethylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547339-60-5
Record name JWH-210 3-Ethylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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